5-(Chloromethyl)thiazole chemical properties and structure
5-(Chloromethyl)thiazole chemical properties and structure
An In-Depth Technical Guide to 5-(Chloromethyl)thiazole: Structure, Reactivity, and Synthetic Utility
Section 1: Executive Summary
5-(Chloromethyl)thiazole is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a five-membered thiazole ring functionalized with a reactive chloromethyl group, this compound serves as a critical intermediate for introducing the thiazolyl-methyl moiety into more complex molecular architectures. Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it is a cornerstone for the synthesis of high-value active ingredients. The inherent reactivity of the chloromethyl group, primarily as an electrophilic site for nucleophilic substitution, provides a versatile and reliable handle for synthetic chemists. This guide offers a comprehensive exploration of its chemical and physical properties, established synthetic methodologies, mechanistic reactivity, and key industrial applications, providing researchers and drug development professionals with a detailed understanding of its utility.
Section 2: Chemical Identity and Structural Elucidation
The unique reactivity and utility of 5-(Chloromethyl)thiazole are direct consequences of its molecular structure. The molecule integrates an aromatic thiazole heterocycle with a reactive alkyl halide side chain.
Key Identifiers:
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IUPAC Name: 5-(chloromethyl)-1,3-thiazole[1]
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CAS Number: 45438-77-5[1]
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Molecular Formula: C₄H₄ClNS[1]
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Canonical SMILES: C1=C(SC=N1)CCl[1]
The structure features a planar thiazole ring, which imparts aromatic stability. The nitrogen and sulfur heteroatoms influence the electronic distribution within the ring, making the C2 position the most electron-deficient and the C5 position relatively electron-rich, facilitating electrophilic substitution at this position during its synthesis.[2] The most significant feature for its application is the chloromethyl (-CH₂Cl) group attached at the C5 position. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack, which is the primary mode of its reactivity in synthetic transformations.[3]
Section 3: Physicochemical and Computed Properties
A comprehensive understanding of the physical and chemical properties of 5-(Chloromethyl)thiazole is essential for its handling, storage, and application in chemical synthesis. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 133.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or crystal | [4][5] |
| Density | ~1.503 g/cm³ (for 2-chloro derivative) | [4][6] |
| Melting Point | ~31°C (for 2-chloro derivative) | [4][6] |
| Boiling Point | ~268.6°C (for 2-chloro derivative) | [4][6] |
| Flash Point | ~116.3°C (for 2-chloro derivative) | [4][6] |
| XLogP3-AA (LogP) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Refractive Index | ~1.583 (for 2-chloro derivative) | [4] |
Note: Some physical data, such as melting and boiling points, are more readily available for the commercially significant derivative, 2-Chloro-5-(chloromethyl)thiazole, and are provided here for reference.
Section 4: Synthesis and Manufacturing Protocols
The industrial synthesis of chloromethylthiazole derivatives is a well-established process, valued for its efficiency and scalability. The most common route involves the chlorination and cyclization of an isothiocyanate precursor. The following protocol details a representative synthesis for the closely related and widely used 2-Chloro-5-(chloromethyl)thiazole, which illustrates the core chemical transformations.
Protocol: Synthesis via Chlorination of 2-Chloroallyl Isothiocyanate
This method relies on the reaction of an appropriate allyl isothiocyanate derivative with a chlorinating agent, such as sulfuryl chloride or chlorine gas, to induce both chlorination and ring formation.[7]
Step-by-Step Methodology:
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Reactor Charging: To a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloroallyl isothiocyanate and a solvent inert to the reaction conditions, such as chloroform or dichloromethane.[4][7]
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Chlorination: Cool the mixture in a water bath to maintain an internal temperature at or below 30°C. Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise over a period of 1.5 to 2.5 hours.[4][7] The exothermic nature of the reaction requires careful temperature control to prevent side reactions.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction proceeds to completion.[4][7] Progress can be monitored using Gas Chromatography (GC).[8][9]
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Work-up and Neutralization: Once the reaction is complete, the crude mixture is transferred to a separation funnel. It is washed sequentially with an aqueous sodium bicarbonate solution to neutralize excess acid and then with water.[7]
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield 2-Chloro-5-(chloromethyl)thiazole.[7][8]
Section 5: Chemical Reactivity and Mechanistic Pathways
The synthetic value of 5-(chloromethyl)thiazole and its derivatives is anchored in the predictable and efficient reactivity of the chloromethyl group.
Primary Reactive Site: The Chloromethyl Group
The C-Cl bond in the chloromethyl side chain is polarized, creating an electrophilic carbon center. The chloride ion is a stable leaving group, making this site highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions .[3] This is the most important reaction pathway for this class of compounds.
Mechanism: A nucleophile (Nu⁻) attacks the electrophilic methylene carbon from the backside relative to the C-Cl bond. This occurs in a single, concerted step where the Nu-C bond forms simultaneously as the C-Cl bond breaks, leading to an inversion of stereochemistry if the carbon were chiral.
This reliable reactivity allows for the facile introduction of a wide variety of functional groups by selecting the appropriate nucleophile, including amines, thiols, alcohols, and carbanions, thereby enabling the construction of diverse molecular scaffolds.
Section 6: Key Applications in Industry
The utility of 5-(chloromethyl)thiazole derivatives as intermediates is best exemplified by their role in the synthesis of major commercial products in the pharmaceutical and agrochemical sectors.
Pharmaceuticals: Synthesis of Ritonavir
Ritonavir is an antiretroviral medication used to treat HIV/AIDS. It functions as a protease inhibitor.[8][10] The synthesis of Ritonavir relies on 2-Chloro-5-(chloromethyl)thiazole as a key building block to introduce the required thiazole moiety into the final drug structure.[4][8][11] The chloromethyl group is displaced by a nitrogen nucleophile from another synthetic intermediate, demonstrating a classic application of its Sₙ2 reactivity.[11]
Agrochemicals: Synthesis of Neonicotinoid Insecticides
2-Chloro-5-(chloromethyl)thiazole is a crucial precursor for the manufacture of second-generation neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[4][8][10] These products are valued for their high efficacy and systemic action in crop protection.[10] In these syntheses, the thiazole derivative is reacted with various N-nitroguanidine or N-cyanoamidine nucleophiles to construct the core of the active insecticidal molecule.
Section 7: Analytical Characterization
Structural confirmation and purity assessment of 5-(chloromethyl)thiazole and its derivatives are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Spectroscopic Data (for 2-Chloro-5-(chloromethyl)thiazole):
| Technique | Chemical Shift (δ) / Signal | Assignment | Reference |
| ¹H NMR (CDCl₃) | 7.3 ppm (singlet, 1H) | Thiazole ring proton (H4) | [8] |
| 4.6 ppm (singlet, 2H) | Methylene protons (-CH₂Cl) | [8] | |
| ¹³C NMR (CDCl₃) | 152.6 ppm | Thiazole ring carbon (C2) | [8] |
| 140.2 ppm | Thiazole ring carbon (C4) | [8] | |
| 137.5 ppm | Thiazole ring carbon (C5) | [8] | |
| 37.1 ppm | Methylene carbon (-CH₂Cl) | [8] |
Section 8: Safety, Handling, and Storage
Due to its reactivity, 5-(chloromethyl)thiazole and its halogenated derivatives are hazardous materials that require strict safety protocols for handling and storage.
Hazard Identification
The compound is classified with multiple hazards. The following GHS classifications are representative for 2-Chloro-5-(chloromethyl)thiazole:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Warning |
| H311 / H310 | Toxic / Fatal in contact with skin | Danger |
| H314 | Causes severe skin burns and eye damage | Danger |
| H317 | May cause an allergic skin reaction | Warning |
| H411 | Toxic to aquatic life with long lasting effects | Warning |
(Data compiled from multiple safety data sheets)[12][13][14][15][16]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][14]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid direct contact with the substance.[14] Prevent the formation of mists or aerosols. After handling, wash hands and face thoroughly.[13] Contaminated clothing should be removed immediately and washed before reuse.[6][12]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.
Storage Recommendations
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][17]
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Recommended long-term storage is under an inert atmosphere at 2-8°C.[8][14]
Section 9: Conclusion
5-(Chloromethyl)thiazole and its derivatives, particularly 2-Chloro-5-(chloromethyl)thiazole, are indispensable intermediates in the chemical industry. Their value is derived from a simple yet highly effective structural design: a stable heterocyclic core equipped with a reactive electrophilic handle. This combination provides a robust and versatile platform for the synthesis of complex, high-value molecules, including life-saving pharmaceuticals like Ritonavir and essential agrochemicals like Thiamethoxam. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.
Section 10: References
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Chemsrc (2025). 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. Retrieved from [Link].
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European Patent Office (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link].
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Chemball (n.d.). 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. Retrieved from [Link].
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JIN DUN CHEMISTRY (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? Retrieved from [Link].
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Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99. Retrieved from [Link].
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Google Patents (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved from .
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ResearchGate (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link].
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MSDS of 2-Chloro-5-(chloromethyl)thiazole (2013). Retrieved from [Link].
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Google Patents (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from .
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JIN DUN CHEMISTRY (2025). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. Retrieved from [Link].
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The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis (n.d.). Retrieved from [Link].
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Google Patents (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Retrieved from .
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Patsnap (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link].
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PubMed Central (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved from [Link].
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Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link].
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